molecular formula C7H10O4 B051134 Ethyl 2,4-dioxopentanoate CAS No. 615-79-2

Ethyl 2,4-dioxopentanoate

Cat. No.: B051134
CAS No.: 615-79-2
M. Wt: 158.15 g/mol
InChI Key: OYQVQWIASIXXRT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2,4-dioxopentanoate, also known as Ethyl 2,4-dioxovalerate, is primarily used as an intermediate in the synthesis of pharmaceuticals . The primary target of this compound is the biochemical pathways involved in the synthesis of these pharmaceuticals .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often involved in condensation reactions with other compounds, such as in the Claisen condensation . This reaction involves the condensation of this compound with acetone in the presence of a base, resulting in the formation of a new compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of pharmaceuticals . The compound acts as an intermediate, undergoing chemical reactions to form new compounds that are used in the production of these pharmaceuticals .

Pharmacokinetics

It is known that the compound is soluble in alcohol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions . These new compounds are then used in the synthesis of pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For example, the Claisen condensation reaction in which it is involved is typically carried out at a temperature of 40-45°C and a pH of 3.5 . The compound should be stored in a cool, dry place, away from oxidizing agents and acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxovalerate can be synthesized through the reaction of diethyl oxalate with acetone in the presence of sodium methoxide as a catalyst. The reaction is typically carried out at a temperature of 40-45°C, followed by the addition of concentrated sulfuric acid to adjust the pH to 3.5. The product is then extracted using benzene and purified by distillation .

Industrial Production Methods: Industrial production of ethyl 2,4-dioxovalerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2,4-dioxovalerate can be compared with other similar compounds such as:

Uniqueness: Ethyl 2,4-dioxovalerate is unique due to its specific reactivity and potential applications in antifungal research. Its ability to participate in various chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

ethyl 2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQVQWIASIXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210476
Record name Ethyl 2,4-dioxovalerate
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-79-2
Record name Pentanoic acid, 2,4-dioxo-, ethyl ester
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Record name Ethyl 2,4-dioxovalerate
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Record name Ethyl 2,4-dioxovalerate
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Record name Ethyl 2,4-dioxovalerate
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Synthesis routes and methods I

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthoformate and ammonium chloride in ethanol afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods II

Procedure details

In 125 ml of ethanol were dissolved 14.2 g of sodium ethoxide, followed by the dropwise addition of a mixed liquid of 25 ml of diethyl oxalate and 13.5 ml of acetone over 20 minutes. The resulting mixture was stirred at room temperature for 3 hours. After the completion of the reaction, water was added to the reaction mixture. Ethanol was then evaporated under reduced pressure. The residue was extracted with chloroform. After the chloroform layer was washed with water, it was dried over anhydrous magnesium sulfate. The solvent was then evaporated, whereby ethyl acetopyruvate (1) was obtained (O. S., Coll. Vol. 1, 238(1958)).
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Synthesis routes and methods III

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthofcrmate and ammonium chloride in ethanol. afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods IV

Procedure details

To a 100 mL two neck RB flask fitted with magnetic stirrer was charged with 25 mL of ethanol. To the stirred solvent was added sodium metal pieces (0.86 g, 37 mmol) slowly at 0° C. under nitrogen atmosphere and stirred for 30 minutes at room temperature. After 30 minutes, diethyl oxalate (5 g, 34.2 mmol) in acetone (10 mL) was added drop wise. During addition, the reaction mixture was changed to yellow color. After addition, thick mass was observed, was added ethanol (10 mL) to the reaction mixture and stirred at room temperature for 1 h. Then, the reaction mixture was filtered; the solids were dissolved in ice-cold water (50 mL), acidified with concentrated sulfuric acid and extracted with ethyl acetate (100 mL). The organic layer was concentrated under reduced pressure and the solvent traces were removed by triturated with n-hexane. The product was obtained as brown liquid (3.2 g, yield: 59.2%). 1H NMR (300 MHz, DMSO-d6): δ 5.46 (s, 2H), 4.02-4.09 (q, 2H), 1.89 (s, 3H), 1.18-1.22 (t, 3H).
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59.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dioxopentanoate
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Ethyl 2,4-dioxopentanoate
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Ethyl 2,4-dioxopentanoate
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Ethyl 2,4-dioxopentanoate
Customer
Q & A

Q1: What are the primary applications of Ethyl 2,4-dioxopentanoate in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. For instance, it can react with hydrazine hydrate to yield 3-methylpyrazole-5-carbohydrazide, a precursor to various pyrazolo-triazole condensed systems with potential biological activity []. Additionally, it is utilized in the synthesis of pyrazole-5-carboxamide derivatives, a class of compounds that have shown promise as anticancer agents [].

Q2: How does this compound behave under UV irradiation, and what are the structural features of the resulting product?

A2: Upon exposure to UV light, this compound undergoes a [2+2] cycloaddition reaction, forming a head-to-head cyclodimer. This dimer was confirmed through single-crystal X-ray analysis, 1H NMR, and 13C NMR spectroscopy [].

Q3: Can this compound be used to synthesize heterocyclic compounds, and if so, what regiochemical considerations arise?

A3: Yes, this compound can react with aminopyrazoles to generate pyrazolo[1,5-a]pyrimidine derivatives []. Interestingly, the reaction can yield both 5-carbethoxy-7-methyl- and 7-carbethoxy-5-methyl- regioisomers. The specific isomer formed can be influenced by the reaction conditions and the substituents on the aminopyrazole [].

Q4: Have any biological activities been associated with this compound or its derivatives?

A4: While this compound itself is not widely studied for its direct biological effects, its derivatives demonstrate intriguing activities. For example, it serves as a starting material for synthesizing pyrazole-5-carboxamide derivatives, which exhibit anticancer activity against various cancer cell lines []. Additionally, research indicates that this compound, at a concentration of 1000 μg/mL, can trigger aggregation behavior in Formosan subterranean termites (Coptotermes formosanus) [].

Q5: What alternative reagents can be used instead of this compound in some reactions?

A5: While this compound is valuable for specific transformations, researchers exploring pyrazolo[1,5-a]pyrimidine synthesis found that using 2-ethoxymethylidene-3-oxobutyrate instead led to the exclusive formation of the 6-carbethoxy-7-methyl-regioisomer []. This highlights the possibility of achieving different regioselectivity by employing analogous reagents.

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